molecular formula C16H14F3N5O B1683067 Voriconazole CAS No. 137234-62-9

Voriconazole

Cat. No. B1683067
M. Wt: 349.31 g/mol
InChI Key: BCEHBSKCWLPMDN-MGPLVRAMSA-N
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Description

Voriconazole is a triazole antifungal medication used to treat serious fungal infections. It is particularly effective against infections such as aspergillosis, candidiasis, and emerging fungal infections typically seen in immunocompromised patients .


Synthesis Analysis

Voriconazole synthesis involves a seven-step sequence. The initial catalytic asymmetric cyanosilylation is key to constructing the consecutive tetra- and trisubstituted stereogenic centers . A high-performance liquid chromatography method has been developed for the ultra-simple determination of plasma voriconazole concentration .


Molecular Structure Analysis

The molecular formula of Voriconazole is C16H14F3N5O. The experimental Fourier transform-infrared, Ultraviolet-visible (UV-vis), and proton nuclear magnetic resonance (1 H NMR) spectra of voriconazole have been compared with density functional theory (DFT) calculations using five different functionals .


Chemical Reactions Analysis

Voriconazole disrupts the synthesis of ergosterol, a compound found in fungal cell membranes, leading to damage to the fungal cell membrane and eventual fungal cell death or inhibition of fungal cell growth . It also interferes with the metabolism of several other drugs through inhibition of either the CYP3A4 or the CYP2C9 pathway .


Physical And Chemical Properties Analysis

Voriconazole is a BCS (biopharmaceutics classification system) class II compound. Its poor aqueous solubility has limited its bioavailability and clinical efficacy . The experimental Fourier transform-infrared, Ultraviolet-visible (UV-vis), and proton nuclear magnetic resonance (1 H NMR) spectra of voriconazole have been compared with density functional theory (DFT) calculations .

Scientific Research Applications

Pharmacokinetics and Therapeutic Drug Monitoring

Studies have highlighted the variable pharmacokinetics of Voriconazole and the importance of therapeutic drug monitoring (TDM) to optimize its efficacy and minimize treatment failure. It has been shown that Voriconazole concentrations below a certain threshold are associated with a higher incidence of treatment failure, while concentrations above another threshold may lead to neurotoxic adverse events, indicating the necessity of maintaining Voriconazole within a therapeutic range for effective treatment (Dolton et al., 2012).

Genetic Polymorphisms and Drug Metabolism

Research has also delved into the impact of genetic polymorphisms, specifically in the CYP2C19 gene, on Voriconazole metabolism. These polymorphisms can significantly influence Voriconazole serum concentrations, affecting both the risk of adverse drug events and the delay in achieving target blood concentrations. Such insights have led to therapeutic recommendations based on CYP2C19 genotype, underscoring the role of precision medicine in optimizing Voriconazole therapy (Moriyama et al., 2017).

Antifungal Resistance

The emergence of antifungal drug resistance, particularly in Aspergillus fumigatus, poses a significant challenge in clinical settings. The mechanisms of resistance, often linked to alterations in the cyp51A target gene, underscore the need for ongoing research into effective antifungal strategies and the role of Voriconazole in managing resistant fungal infections (Howard & Arendrup, 2011).

Environmental Impact and Analytical Techniques

The environmental impact of analytical methods for Voriconazole determination has been assessed, with a focus on developing eco-friendly approaches. This research underscores the importance of green analytical chemistry in reducing the environmental footprint of pharmaceutical analysis (Chanduluru & Sugumaran, 2022).

Clinical Efficacy and Safety

Evaluations of Voriconazole's clinical efficacy in various patient populations, including lung transplant recipients and patients with invasive fungal infections, have provided insights into optimizing dosing regimens, minimizing hepatotoxicity, and understanding the drug's safety profile (Luong et al., 2012; Wang et al., 2014).

Safety And Hazards

Voriconazole is suspected of causing cancer and damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure . It may also cause vision problems .

Future Directions

There are multiple options for mucormycosis treatments that have become available, including AMB, isavuconazole, posaconazole, and the surgical debridement of necrotic tissue when necessary. These are the most common practices in treating mucormycosis . Further population pharmacokinetic studies on pediatric patients aged younger than 2 years are warranted .

properties

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHBSKCWLPMDN-MGPLVRAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
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Isomeric SMILES

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
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Molecular Formula

C16H14F3N5O
Source PubChem
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DSSTOX Substance ID

DTXSID5046485, DTXSID201019420
Record name Voriconazole
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Molecular Weight

349.31 g/mol
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Physical Description

Solid
Record name Voriconazole
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Solubility

Low, 9.78e-02 g/L
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Mechanism of Action

Voriconazole is used to treat fungal infections caused by a variety of organisms but including _Aspergillus spp._ and _Candida spp_. Voriconazole is a triazole antifungal exhibiting fungistatic activity against fungal pathogens. Like other triazoles, voriconazole binds to 14-alpha sterol demethylase, also known as CYP51, and inhibits the demethylation of lanosterol as part of the ergosterol synthesis pathway in yeast and other fungi. The lack of sufficient ergosterol disrupts fungal cell membrane function and limits fungal cell growth. With fungal growth limited, the host's immune system is able to clear the invading organism.
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Product Name

Voriconazole

CAS RN

188416-29-7, 137234-62-9
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Melting Point

127 - 130 °C
Record name Voriconazole
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Synthesis routes and methods

Procedure details

To THF (200 ml) was added sodium bis(trimethylsilyl)amide (79 ml of a 1.0M solution in THF) and the solution cooled to -65° C. under nitrogen. A solution of 4-ethyl-5-fluoropyrimidine (10 g) (see Preparation 8) in THF (100 ml) was added over 30 minutes. After stirring for 3 hours at -65° C. the thin slurry was treated with a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (17.7 g) in THF (100 ml), dropwise over 30 minutes. The solution was stirred for a further 1 hour at -65° C. and then treated with acetic acid (20 ml). After warming to -20° C. the solution was washed with water (200 ml) and the organic layer separated and combined with an ethyl acetate (200 ml) back extract of the aqueous phase. The combined organic layers were concentrated under reduced pressure to provide a solid that was triturated with diethyl ether (230 ml) and filtered. The filtrate was concentrated under reduced pressure and chromatographed on silica with 1:1 diethyl ether/ethyl acetate as the eluent. The fractions containing the title compound were combined, concentrated under reduced pressure and the residue chromatographed on silica with 1:1 ethyl acetate/hexane as the eluent. The appropriate fractions were combined and evaporated under reduced pressure to provide the purified title compound (0.82 g), m.p. 125°-127° C. Found: C,54.89; N,19.66; C16H14F3N5O requires: C,55.01; H,4.01; N,20.05%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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